5,6,7,8-Tetrahydroquinolin-6-amine: A Versatile Pharmacophore in Neurotherapeutics and Epigenetics
5,6,7,8-Tetrahydroquinolin-6-amine: A Versatile Pharmacophore in Neurotherapeutics and Epigenetics
Abstract
5,6,7,8-Tetrahydroquinolin-6-amine (6-Amino-THQ) represents a critical semi-rigid scaffold in modern medicinal chemistry. Unlike its fully aromatic quinoline counterpart, this partially saturated heterocycle offers a unique three-dimensional vector for substituent display, enhanced aqueous solubility, and a distinct basicity profile beneficial for CNS penetration. This technical guide analyzes the physicochemical properties, validated synthetic pathways, and structural utility of 6-Amino-THQ in the development of HDAC6 inhibitors, Dopamine D2 ligands, and Muscarinic M4 allosteric modulators.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The 6-Amino-THQ core is characterized by a pyridine ring fused to a cyclohexylamine moiety. This hybrid structure allows it to participate in both π-π stacking interactions (via the pyridine) and directional hydrogen bonding (via the amine), while the aliphatic ring introduces chirality and reduces overall planarity—a key factor in escaping "flat-land" during lead optimization.
Core Data
| Property | Value / Description |
| IUPAC Name | 5,6,7,8-Tetrahydroquinolin-6-amine |
| Common Abbreviation | 6-Amino-THQ |
| CAS Number (2HCl) | 1315366-24-5 |
| CAS Number (HCl) | 2060034-79-7 |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol (Free Base) |
| Chirality | C6 is a stereogenic center; exists as (R) and (S) enantiomers.[1][2] |
Physicochemical Descriptors
| Descriptor | Value (Predicted) | Significance |
| cLogP | ~0.8 - 1.1 | Moderate lipophilicity ideal for blood-brain barrier (BBB) penetration. |
| pKa (Pyridine N) | ~5.2 | Less basic than alkyl amines; remains largely unprotonated at physiological pH. |
| pKa (Primary Amine) | ~10.5 | Predominantly protonated at pH 7.4, facilitating ionic interactions with target residues (e.g., Asp/Glu). |
| TPSA | ~39 Ų | Well within the range (<90 Ų) for CNS active agents. |
Synthetic Methodologies
High-fidelity synthesis of 6-Amino-THQ typically proceeds via the ketone intermediate, 5,6,7,8-tetrahydroquinolin-6-one. This route is preferred over direct hydrogenation of 6-aminoquinoline due to better regiocontrol and the ability to introduce chirality via enzymatic or asymmetric reductive amination.
Primary Route: Reductive Amination
Rationale: This protocol allows for the late-stage introduction of the amine, minimizing side reactions. Using sodium triacetoxyborohydride (STAB) provides a mild reduction window that preserves the pyridine ring.
Protocol:
-
Starting Material: Dissolve 5,6,7,8-tetrahydroquinolin-6-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation: Add Ammonium Acetate (5-10 eq) to generate the imine in situ.
-
Reduction: Treat the mixture with Sodium Triacetoxyborohydride (STAB, 1.5 eq) and a catalytic amount of Acetic Acid. Stir at room temperature for 12–16 hours under N₂.
-
Workup: Quench with saturated NaHCO₃ (pH > 8). Extract with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.
-
Purification: The crude amine is often converted to the HCl salt (using 4M HCl in dioxane) for crystallization and stability.
Visualization: Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.
Caption: Figure 1. Stepwise synthesis from aromatic precursors to the target amine via the critical ketone intermediate.
Medicinal Chemistry Applications
The 6-Amino-THQ moiety is not merely a linker; it is a pharmacophore that defines the spatial orientation of ligands.
Structural Advantages (The "Bent Vector")
Unlike the flat 6-aminoquinoline, the 6-Amino-THQ scaffold possesses a puckered cyclohexene ring. This places the amine substituent out of the aromatic plane, creating a "bent vector."
-
Significance: This geometry allows the molecule to probe hydrophobic pockets that are inaccessible to planar analogs.
-
Chirality: The (R) and (S) enantiomers often show >100-fold differences in potency, acting as a "stereochemical switch" for target selectivity.
Case Studies in Drug Discovery
A. HDAC6 Inhibitors (Epigenetics)
In the development of selective Histone Deacetylase 6 (HDAC6) inhibitors, the 6-Amino-THQ group serves as a "cap group" linker.
-
Mechanism: The pyridine nitrogen can form water-mediated H-bonds at the rim of the catalytic tunnel, while the bulky aliphatic ring provides selectivity over Class I HDACs.
-
Reference Context: Used in conjunction with zinc-binding groups (like hydroxamic acids or trifluoromethyl oxadiazoles) to treat cellular proliferative diseases [1].
B. Dopamine D2/D3 Ligands (Neuroscience)
Derivatives of 6-Amino-THQ have demonstrated affinity for Dopamine D2 receptors.[3]
-
Mechanism: The basic amine mimics the ethylamine side chain of dopamine, anchoring to the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane bundle. The tetrahydroquinoline core acts as a bioisostere for the catechol moiety, improving metabolic stability [2].
C. Muscarinic M4 Allosteric Modulators
Recent patents highlight 6-Amino-THQ as a core component in Positive Allosteric Modulators (PAMs) for the M4 receptor, a target for schizophrenia.
-
Role: It functions as a constrained amine that reduces entropic penalty upon binding compared to flexible linear amines [3].
Visualization: Pharmacophore Logic
This diagram maps the functional interactions of the scaffold within a biological binding pocket.
Caption: Figure 2. Pharmacophore mapping of 6-Amino-THQ highlighting key interaction points for GPCR and Enzyme binding.
Handling & Safety Protocols
While 6-Amino-THQ is a valuable intermediate, it requires specific handling due to its basicity and potential biological activity.
-
Storage: Hygroscopic in salt form. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The free base is prone to oxidation (N-oxide formation) upon prolonged air exposure. Always convert to HCl or dihydrochloride salt for long-term storage.
-
Toxicity: Classified as an irritant (H315, H319). As a CNS-active pharmacophore, it should be treated as a potential neuroactive agent. Use full PPE (gloves, goggles, fume hood).
References
-
Patent: 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (HDAC6) inhibitors.[4] WO2017222951A1. (2017).
-
Journal: Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives. European Journal of Medicinal Chemistry. (1990).
-
Patent: Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor. WO2018112843A1. (2018).
-
Vendor Data: 5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride Properties.[1][5] Accela ChemBio.[1] (Accessed 2026).[4]
Sources
- 1. 1146290-54-1,2-Fluoro-6-methylbenzylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline|C12H17N [benchchem.com]
- 4. WO2017222951A1 - 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (hdac6) inhibitors - Google Patents [patents.google.com]
- 5. 1315366-24-5|5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride|BLD Pharm [bldpharm.com]
